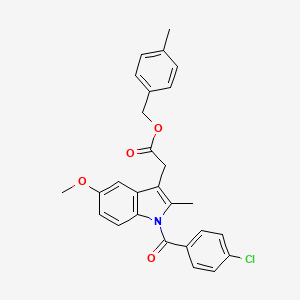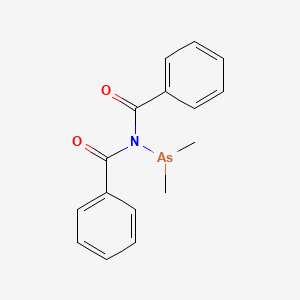
2,6-Bis(dimethylamino)-4H-1,4lambda~6~,3,5-oxathiadiazine-4,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(dimethylamino)-4H-1,4lambda~6~,3,5-oxathiadiazine-4,4-dione is a heterocyclic compound that features a unique structure with both nitrogen and sulfur atoms in its ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(dimethylamino)-4H-1,4lambda~6~,3,5-oxathiadiazine-4,4-dione typically involves the reaction of 2,6-dichloropyridine with dimethylamine in the presence of a catalyst such as copper sulfate. The reaction is carried out in an aqueous solution at elevated temperatures, often around 160°C, for an extended period, usually 15 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(dimethylamino)-4H-1,4lambda~6~,3,5-oxathiadiazine-4,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2,6-Bis(dimethylamino)-4H-1,4lambda~6~,3,5-oxathiadiazine-4,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of advanced materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 2,6-Bis(dimethylamino)-4H-1,4lambda~6~,3,5-oxathiadiazine-4,4-dione involves its interaction with molecular targets through its nitrogen and sulfur atoms. These interactions can lead to the activation or inhibition of specific pathways, depending on the context. The compound’s ability to form stable complexes with metals also plays a role in its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(dimethylamino)pyridine: Similar in structure but lacks the sulfur atom.
2,6-Bis(methylamino)pyridine: Similar but with methyl groups instead of dimethyl groups.
2,6-Bis[(dimethylamino)methyl]phenyl: Contains a phenyl ring instead of the oxathiadiazine ring
Uniqueness
2,6-Bis(dimethylamino)-4H-1,4lambda~6~,3,5-oxathiadiazine-4,4-dione is unique due to the presence of both nitrogen and sulfur atoms in its ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
64247-30-9 |
|---|---|
Fórmula molecular |
C6H12N4O3S |
Peso molecular |
220.25 g/mol |
Nombre IUPAC |
2-N,2-N,6-N,6-N-tetramethyl-4,4-dioxo-1,4,3,5-oxathiadiazine-2,6-diamine |
InChI |
InChI=1S/C6H12N4O3S/c1-9(2)5-7-14(11,12)8-6(13-5)10(3)4/h1-4H3 |
Clave InChI |
REAMIYBCEHLPHY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NS(=O)(=O)N=C(O1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




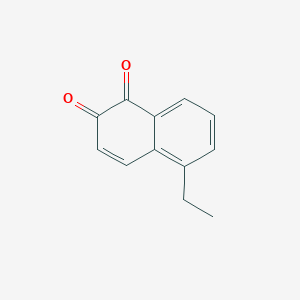

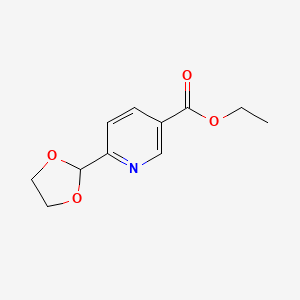
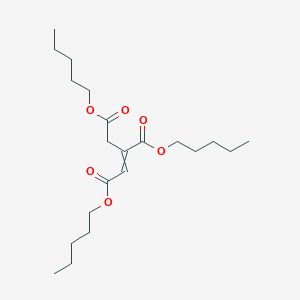

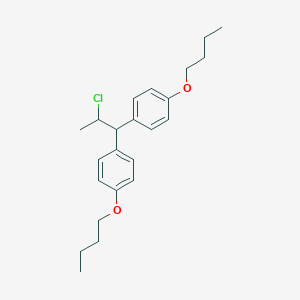


![(1R,2S)-2-[3-(5,5-dibromo-1,3-dioxan-2-yl)propyl]cyclohexan-1-ol](/img/structure/B14504624.png)

